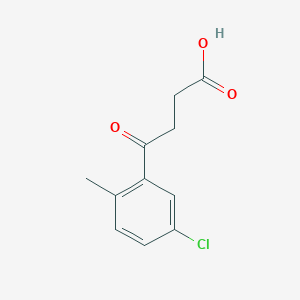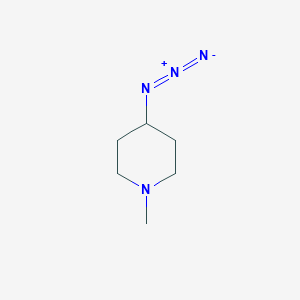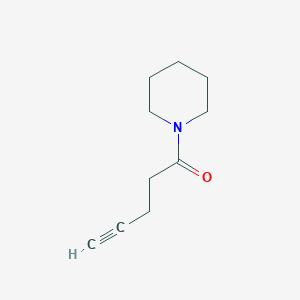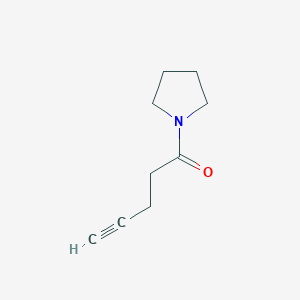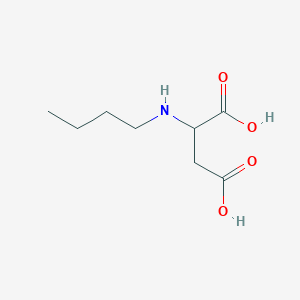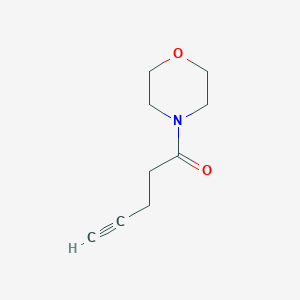
4-Morpholinocarbonyl-1-butyne
Vue d'ensemble
Description
4-Morpholinocarbonyl-1-butyne is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic Structure Analysis : A study on a similar compound, 4-Butadiynylmorpholine, an amino-substituted 1,3-diyne, examined its photoelectron spectrum and electronic structure. This research provides insights into the molecular orbitals and electronic properties of such compounds (Rademacher et al., 1987).
Synthesis of Amino-Substituted Naphthalene Derivatives : A catalytic reaction involving diaryl buta-1,3-diynes with cyclic amines like morpholine has been studied, offering a method for synthesizing amino-substituted naphthalene derivatives. This could be relevant for the synthesis of various organic compounds, including those similar to 4-Morpholinocarbonyl-1-butyne (Sun, Wu, & Hua, 2011).
Analgesic and Antiinflammatory Properties : Research on 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives indicated potential analgesic and antiinflammatory activities. These findings suggest the therapeutic potential of morpholinocarbonyl compounds in medical applications (Kawashima et al., 1986).
Molecular Structure Investigation : The structure of compounds similar to this compound, such as 1,4-dichloro-2-butyne, has been extensively studied using techniques like electron diffraction. This research contributes to understanding the molecular geometry and bonding characteristics of such compounds (Kuchitsu, 1957).
Synthesis and Properties Analysis : Studies on the synthesis and properties of 1,4-dichloro-2-butyne, an important intermediate in various fields, provide insights that could be applicable to the synthesis and characterization of this compound. This research explores methods of synthesis and property analysis such as boiling point determination and structure confirmation (Xian et al., 2011).
Pharmaceutical Applications : The pharmaceutical importance of morpholine derivatives, including compounds like this compound, has been emphasized in studies exploring their therapeutic significance. These compounds have potential in developing drugs for various medical ailments due to their feasible physicochemical properties (Rupak, Vulichi, & Suman, 2016).
Propriétés
IUPAC Name |
1-morpholin-4-ylpent-4-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIGDUOSMPAJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




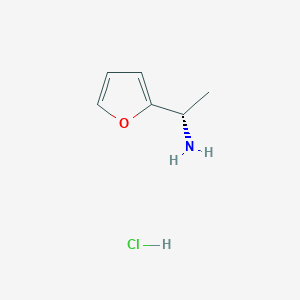
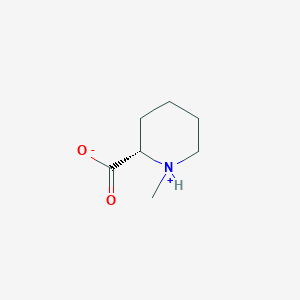
![[1-(4-Aminophenyl)cyclopropyl]methanol](/img/structure/B7906900.png)
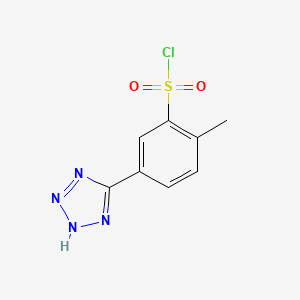

![N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide](/img/structure/B7906933.png)
![2-{6-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid](/img/structure/B7906936.png)
